An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-bromo-4-hydroxyanthraquinone
An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-bromo-4-hydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-bromo-4-hydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are a class of aromatic compounds based on the anthracene skeleton with two ketone groups. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments. This technical guide provides a comprehensive overview of the known physical properties of 1-Amino-2-bromo-4-hydroxyanthraquinone, detailed experimental protocols for their determination, and an exploration of its potential role in relevant biological signaling pathways.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 1-Amino-2-bromo-4-hydroxyanthraquinone is presented in Table 1. These properties are fundamental for its handling, characterization, and application in research and development.
Table 1: Core Physical and Chemical Properties of 1-Amino-2-bromo-4-hydroxyanthraquinone
| Property | Value | Source |
| Molecular Formula | C₁₄H₈BrNO₃ | [1] |
| Molecular Weight | 318.12 g/mol | [1] |
| IUPAC Name | 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | [1] |
| CAS Number | 116-82-5 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 225 - 228 °C | [2] |
| Boiling Point | Data not available | |
| Density | 1.807 g/cm³ (predicted) | [] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological availability. Based on available information, 1-Amino-2-bromo-4-hydroxyanthraquinone exhibits the following solubility characteristics:
-
Water: Likely insoluble. Patent literature describes its precipitation from an aqueous solution and subsequent washing with water, indicating low solubility.[2]
-
Concentrated Sulfuric Acid: Soluble. The synthesis of this compound involves its precursor being dissolved in concentrated sulfuric acid.[2]
Table 2: Solubility Characteristics of 1-Amino-2-bromo-4-hydroxyanthraquinone
| Solvent | Solubility | Source |
| Water | Likely Insoluble | [2] |
| Concentrated Sulfuric Acid | Soluble | [2] |
| Ethanol | Data not available | |
| Acetone | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available |
Spectral Data
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. The following sections detail the expected spectral properties of 1-Amino-2-bromo-4-hydroxyanthraquinone.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for 1-Amino-2-bromo-4-hydroxyanthraquinone is not fully detailed in the available literature, general characteristics for anthraquinone derivatives can be inferred. The 1H NMR spectrum would show signals in the aromatic region, and the 13C NMR spectrum would exhibit characteristic peaks for the carbonyl carbons around 180-190 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 1-Amino-2-bromo-4-hydroxyanthraquinone is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching (from the amino group): around 3300-3500 cm⁻¹
-
O-H stretching (from the hydroxyl group): a broad band around 3200-3600 cm⁻¹
-
C=O stretching (from the quinone carbonyls): around 1650-1680 cm⁻¹[4]
-
C=C stretching (from the aromatic rings): around 1450-1600 cm⁻¹
-
C-Br stretching : in the fingerprint region below 1000 cm⁻¹
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The UV-Vis spectrum of 1-Amino-2-bromo-4-hydroxyanthraquinone is expected to exhibit strong absorption bands in the UV and visible regions, which is characteristic of the extended π-system of the anthraquinone core. The presence of amino and hydroxyl groups as auxochromes is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.[5]
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical properties discussed above.
Melting Point Determination
The melting point of 1-Amino-2-bromo-4-hydroxyanthraquinone can be determined using a standard capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of an organic compound.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed using the following protocol.
Workflow for Qualitative Solubility Testing
Caption: A simple workflow for the qualitative determination of solubility.
Spectroscopic Analysis Protocols
Standard procedures for acquiring NMR, FT-IR, and UV-Vis spectra are outlined below.
Workflow for Spectroscopic Analysis
Caption: General workflow for NMR, FT-IR, and UV-Vis spectroscopic analysis.
Potential Biological Significance and Signaling Pathways
While direct experimental evidence for the biological activity of 1-Amino-2-bromo-4-hydroxyanthraquinone is limited in the available literature, the broader class of anthraquinone derivatives has been shown to possess significant anticancer properties. Two key signaling pathways that are often modulated by anthraquinones are the c-Met kinase pathway and the ROS/JNK signaling cascade, both of which can lead to apoptosis (programmed cell death).
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of many human cancers.[6] Several small-molecule inhibitors targeting the ATP-binding site of c-Met have been developed, and some anthraquinone derivatives have been identified as potent c-Met kinase inhibitors.[7]
Proposed Mechanism of c-Met Inhibition by Anthraquinone Derivatives
Caption: Proposed inhibition of the c-Met signaling pathway by an anthraquinone derivative.
Induction of Apoptosis via the ROS/JNK Pathway
Reactive oxygen species (ROS) are chemically reactive species containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade that is activated by cellular stress, including ROS, and plays a critical role in mediating apoptosis.[8] Some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels, which in turn activates the JNK pathway.[9]
Proposed ROS/JNK-Mediated Apoptosis by Anthraquinone Derivatives
Caption: Proposed mechanism of apoptosis induction via the ROS/JNK pathway by anthraquinone derivatives.
Conclusion
1-Amino-2-bromo-4-hydroxyanthraquinone is a substituted anthraquinone with defined physical properties that are crucial for its scientific application. While a comprehensive experimental dataset for all its physical properties is not yet complete, this guide provides the most current information available in the public domain. Furthermore, based on the known biological activities of related compounds, it is plausible that 1-Amino-2-bromo-4-hydroxyanthraquinone may exhibit anticancer properties through the modulation of key signaling pathways such as c-Met kinase and the ROS/JNK cascade. Further experimental validation is required to confirm these potential biological effects and to fully elucidate its physical and chemical characteristics. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the properties and potential applications of this and similar anthraquinone derivatives.
References
- 1. 1-Amino-2-bromo-4-hydroxyanthraquinone | C14H8BrNO3 | CID 8320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JPS55129249A - Preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

